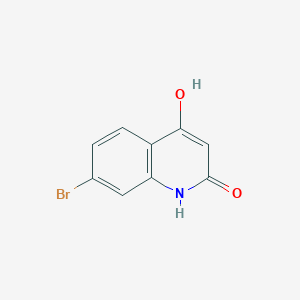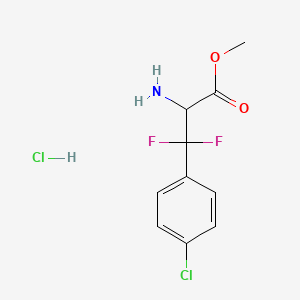![molecular formula C13H14Cl2N4S B12454738 1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B12454738.png)
1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of dichlorophenyl and imidazolyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea typically involves the reaction of 3,4-dichloroaniline with 3-(1H-imidazol-1-yl)propyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May act as an inhibitor or modulator of specific enzymes or receptors.
Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The imidazolyl group can form hydrogen bonds and coordinate with metal ions, while the thiourea group can interact with nucleophilic sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]urea: Similar structure but with a urea group instead of thiourea.
1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]amine: Lacks the thiourea group, potentially altering its reactivity and biological activity.
Uniqueness
1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea is unique due to the presence of both dichlorophenyl and imidazolyl groups, which can confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H14Cl2N4S |
|---|---|
Molekulargewicht |
329.2 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea |
InChI |
InChI=1S/C13H14Cl2N4S/c14-11-3-2-10(8-12(11)15)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20) |
InChI-Schlüssel |
VRFUCBOHOQPWGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=S)NCCCN2C=CN=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-{[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12454657.png)

![Methyl 4-[1-(4-ethoxyphenyl)-6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl]benzoate](/img/structure/B12454663.png)
![10-hexanoyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454671.png)
![2-ethyl-3-(2-hydroxyethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12454672.png)
![4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12454675.png)
![5-Bromo-2-{[(4-chlorophenyl)acetyl]amino}benzoic acid](/img/structure/B12454676.png)
![6-Fluoropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B12454678.png)
![3-methoxy-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B12454679.png)

![N,N'-bis{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12454697.png)
![methyl 4-[3-(4-tert-butylphenyl)-10-hexanoyl-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12454702.png)
![3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12454716.png)

